1-(1-benzofuran-2-carbonyl)-4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine
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Overview
Description
1-(1-Benzofuran-2-carbonyl)-4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzofuran-2-carbonyl)-4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through the cyclization of ortho-hydroxyaryl ketones. The piperidine and pyrrolidine rings are then introduced through nucleophilic substitution reactions and subsequent coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzofuran-2-carbonyl)-4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine can undergo various types of chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperidine and pyrrolidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alkoxides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
1-(1-Benzofuran-2-carbonyl)-4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying receptor-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-benzofuran-2-carbonyl)-4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological responses .
Comparison with Similar Compounds
Similar Compounds
1-(1-Benzofuran-2-carbonyl)piperidine: Lacks the pyrrolidine ring, which may affect its biological activity.
4-{2-[(Benzyloxy)methyl]pyrrolidin-1-yl}piperidine: Lacks the benzofuran moiety, which may influence its chemical reactivity and applications.
Uniqueness
1-(1-Benzofuran-2-carbonyl)-4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of both the benzofuran and pyrrolidine moieties may enhance its versatility in various applications .
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c29-26(25-17-21-9-4-5-11-24(21)31-25)27-15-12-22(13-16-27)28-14-6-10-23(28)19-30-18-20-7-2-1-3-8-20/h1-5,7-9,11,17,22-23H,6,10,12-16,18-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDAKFYENNBMCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3)COCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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